Azasetron hydrochloride

Beschreibung

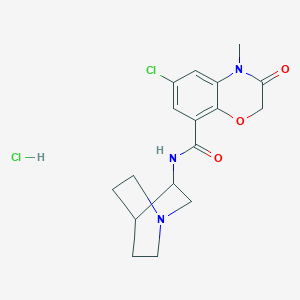

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMKBKPJYAHLQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00924358 | |

| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123040-16-4 | |

| Record name | Y 25130 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123040-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azasetron hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZASETRON HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BSS7XL60S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Azasetron Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azasetron hydrochloride is a potent and selective 5-HT₃ receptor antagonist, primarily utilized as an antiemetic for managing nausea and vomiting induced by chemotherapy. This technical guide provides a comprehensive overview of a prominent synthetic pathway for this compound, commencing from 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester. This document details the core chemical transformations, including N-methylation, ester hydrolysis, amide coupling, and final salt formation. It is intended to serve as a valuable resource, offering detailed experimental protocols, tabulated quantitative data, and visual diagrams of the synthesis workflow to facilitate a deeper understanding for researchers and professionals in the field of drug development and medicinal chemistry.

Introduction

Azasetron, with the chemical name N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide, is a second-generation 5-HT₃ receptor antagonist.[1] Its hydrochloride salt is the active pharmaceutical ingredient in formulations used to prevent chemotherapy-induced nausea and vomiting.[1] The synthesis of this compound involves the construction of a central benzoxazine core and its subsequent linkage to a 3-aminoquinuclidine moiety. This guide focuses on a synthetic route that has been reported in patent literature, highlighting the key steps and reaction parameters.

Overview of the Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. One documented pathway begins with methyl 5-chloro-2-hydroxybenzoic acid and proceeds through a nine-step synthesis involving nitration and reduction.[2] A more direct route, and the focus of this guide, commences with 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester. The core transformations in this pathway are:

-

N-Methylation: Introduction of a methyl group at the nitrogen atom of the benzoxazine ring.

-

Ester Hydrolysis: Conversion of the methyl ester to a carboxylic acid.

-

Amide Coupling: Formation of the amide bond between the carboxylic acid and 3-aminoquinuclidine.

-

Hydrochloride Salt Formation: Conversion of the Azasetron free base to its hydrochloride salt.

This pathway is efficient, with reported overall yields in the range of 70-75%.

Detailed Synthesis Steps and Experimental Protocols

Step 1: N-Methylation of 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester

The initial step involves the methylation of the nitrogen atom of the benzoxazine ring to yield methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate.

Experimental Protocol:

-

Reactants:

-

6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester

-

Methylating agent (e.g., dimethyl sulfate, methyl iodide)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Solvent (e.g., acetone, dimethylformamide)

-

-

Procedure:

-

Dissolve 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Add the base to the solution and stir for a designated period to facilitate the formation of the corresponding anion.

-

Slowly add the methylating agent to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate.[3]

-

Step 2: Hydrolysis of Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

The methyl ester is hydrolyzed to the corresponding carboxylic acid, 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid, which is a key intermediate for the subsequent amide coupling reaction.[4]

Experimental Protocol:

-

Reactants:

-

Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

-

Base (e.g., sodium hydroxide, potassium hydroxide)

-

Solvent (e.g., methanol, ethanol, water)

-

Acid for neutralization (e.g., hydrochloric acid)

-

-

Procedure:

-

Suspend methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate in a mixture of the alcohol and water.

-

Add an aqueous solution of the base to the suspension.

-

Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with the acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Filter the precipitate, wash thoroughly with water, and dry to yield 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid.

-

Step 3: Amide Coupling to form Azasetron

The pivotal step in the synthesis is the coupling of the carboxylic acid intermediate with 3-aminoquinuclidine to form the amide bond of Azasetron.

Experimental Protocol:

-

Reactants:

-

6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid

-

3-aminoquinuclidine (or its dihydrochloride salt)

-

Coupling agent (e.g., thionyl chloride, carbonyldiimidazole (CDI), dicyclohexylcarbodiimide (DCC))

-

Solvent (e.g., dichloromethane, chloroform, dimethylformamide)

-

Base (if starting with 3-aminoquinuclidine dihydrochloride, e.g., triethylamine)

-

-

Procedure (via Acyl Chloride):

-

Suspend 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid in a suitable solvent like dichloromethane.

-

Add thionyl chloride dropwise at room temperature and then heat the mixture to reflux until the acid is converted to the acyl chloride.

-

In a separate flask, prepare a solution of 3-aminoquinuclidine and a base (if needed) in the same solvent.

-

Cool the acyl chloride solution and add it dropwise to the 3-aminoquinuclidine solution at a low temperature (e.g., 0-5 °C).

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.

-

Work up the reaction by washing with water and an aqueous basic solution (e.g., sodium bicarbonate).

-

Dry the organic layer, evaporate the solvent, and purify the crude product by recrystallization or column chromatography to obtain Azasetron free base.

-

Step 4: Formation of this compound

The final step is the conversion of the Azasetron free base into its more stable and water-soluble hydrochloride salt.

Experimental Protocol:

-

Reactants:

-

Azasetron free base

-

Hydrochloric acid (e.g., in isopropanol, ethanol, or as a gas)

-

Solvent (e.g., ethanol, isopropanol)

-

-

Procedure:

-

Dissolve the purified Azasetron free base in a suitable solvent such as ethanol.

-

Slowly add a solution of hydrochloric acid in an alcohol (e.g., isopropanolic HCl) to the Azasetron solution with stirring.

-

Continue stirring until precipitation is complete.

-

Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

-

Quantitative Data Summary

| Step No. | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | N-Methylation | 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester | Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | Dimethyl sulfate, K₂CO₃ | Acetone | Reflux | 4-6 | ~90 | >98 |

| 2 | Hydrolysis | Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid | NaOH | Methanol/Water | Reflux | 2-4 | ~95 | >99 |

| 3 | Amide Coupling | 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid | Azasetron | Thionyl chloride, 3-aminoquinuclidine | Dichloromethane | 0 - RT | 3-5 | ~85 | >98 |

| 4 | Salt Formation | Azasetron | This compound | HCl in Isopropanol | Ethanol | RT | 1-2 | >95 | >99.5 |

| Overall | ~70-75 |

Note: The data presented in this table are representative values and may vary depending on the specific reaction conditions and scale of the synthesis.

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the this compound synthesis.

References

Azasetron Hydrochloride: A Comprehensive Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azasetron hydrochloride is a potent and selective serotonin 5-HT3 receptor antagonist widely utilized as an antiemetic, particularly in the management of nausea and vomiting induced by chemotherapy and radiotherapy. This technical guide provides an in-depth overview of the core chemical properties and structural features of this compound. It includes a detailed summary of its physicochemical characteristics, spectroscopic data, and a description of its mechanism of action at the molecular level. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Properties

The chemical and physical properties of this compound are summarized in the table below, providing a consolidated view of its key characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₀ClN₃O₃ · HCl | [1][2] |

| Molecular Weight | 386.3 g/mol | [2] |

| Appearance | White crystalline solid | |

| Melting Point | 301-303 °C | |

| Solubility | Soluble in water | |

| IUPAC Name | N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride | [2] |

| CAS Number | 123040-16-4 | [2] |

| SMILES | CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl | [2] |

Chemical Structure

This compound possesses a complex heterocyclic structure, which is fundamental to its pharmacological activity. The molecule consists of a benzoxazine core linked to an azabicyclo[2.2.2]octane moiety via an amide bond.

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for reproducibility and further research. While specific proprietary methods may not be publicly available, the following sections outline generalized procedures based on established chemical principles and available literature.

Synthesis of this compound

The synthesis of this compound is a multi-step process. While a detailed, publicly available protocol is scarce, Chinese patents (CN101786963 and CN104557906) describe its synthesis. A general conceptual workflow is presented below.[3]

Caption: Conceptual workflow for the synthesis of this compound.

General Procedure: A typical synthesis would involve the coupling of a suitable activated derivative of 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid with 3-aminoquinuclidine. The resulting Azasetron base is then purified, often by column chromatography or recrystallization. Finally, the base is treated with hydrochloric acid in a suitable solvent (e.g., ethanol or isopropanol) to yield this compound, which is then isolated by filtration and dried.

Analytical Methods

Objective: To confirm the chemical structure and purity of this compound.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Acquisition Parameters: Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of protons, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum.

-

Acquisition Parameters: A larger number of scans is required due to the lower natural abundance and sensitivity of the ¹³C nucleus. The spectral width should encompass the chemical shift range of all carbon atoms in the molecule.

-

Objective: To identify the functional groups present in the this compound molecule.

Methodology:

-

Sample Preparation: The sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the finely ground sample is mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with the solid sample directly.[4][5]

-

Instrumentation: A Fourier-transform infrared spectrometer.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the KBr pellet or the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Objective: To determine the molecular weight and fragmentation pattern of this compound, further confirming its structure.

Methodology:

-

Ionization Method: Electrospray ionization (ESI) is a common technique for molecules like this compound, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.[6][7]

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition:

-

Full Scan MS: The instrument is set to scan a wide mass-to-charge (m/z) range to detect the molecular ion.

-

Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to elucidate the structure.[6][7]

-

Mechanism of Action: 5-HT3 Receptor Antagonism

This compound exerts its antiemetic effects by selectively and competitively blocking serotonin (5-hydroxytryptamine; 5-HT) at 5-HT3 receptors.[8] These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brainstem.[9][10]

Chemotherapeutic agents and radiation can cause damage to enterochromaffin cells in the gut, leading to a significant release of serotonin. This released serotonin then binds to 5-HT3 receptors on vagal afferent nerves, initiating an upward signaling cascade to the vomiting center in the brain. This compound, by occupying the 5-HT3 receptors, prevents serotonin from binding and thereby blocks the initiation of this emetic signal.

Caption: Signaling pathway of emesis and the inhibitory action of this compound.

Conclusion

This compound is a well-characterized 5-HT3 receptor antagonist with a defined chemical structure and a clear mechanism of action. This guide has provided a comprehensive overview of its chemical properties, structural details, and the analytical methodologies used for its characterization. A thorough understanding of these fundamental aspects is essential for its effective use in research and clinical applications, as well as for the development of new and improved antiemetic therapies.

References

- 1. Azasetron | C17H20ClN3O3 | CID 2264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Y 25130 | C17H21Cl2N3O3 | CID 115000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2017178645A1 - (+)-azasetron for use in the treatment of ear disorders - Google Patents [patents.google.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. azom.com [azom.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. uab.edu [uab.edu]

- 8. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 9. High-resolution structures of multiple 5-HT3AR-setron complexes reveal a novel mechanism of competitive inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Azasetron: A 5-HT3 Antagonist for Antiemetic Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of Azasetron, a potent and selective 5-HT3 receptor antagonist. Azasetron is a cornerstone in the management of nausea and vomiting, particularly chemotherapy-induced nausea and vomiting (CINV). This document details its pharmacological profile, mechanism of action, synthesis, and clinical evaluation. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological and chemical processes.

Introduction

Chemotherapy-induced nausea and vomiting (CINV) is a significant and distressing side effect of cancer treatment, impacting patient quality of life and adherence to therapy. The discovery of the role of the 5-hydroxytryptamine-3 (5-HT3) receptor in the emetic reflex revolutionized the management of CINV. Azasetron emerged as a second-generation 5-HT3 antagonist, offering high potency and selectivity in blocking the action of serotonin (5-HT) at these receptors. This guide explores the scientific journey of Azasetron, from its chemical synthesis to its clinical application.

Mechanism of Action

Azasetron is a competitive antagonist of the 5-HT3 receptor.[1] These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the brainstem.[1]

Signaling Pathway of 5-HT3 Receptor-Mediated Emesis

Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the gut. This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, initiating a signal cascade that travels to the nucleus of the solitary tract (NTS) and the area postrema (chemoreceptor trigger zone) in the brainstem, ultimately triggering the vomiting reflex.[1] Azasetron competitively binds to these 5-HT3 receptors, preventing serotonin from binding and thereby blocking the initiation of the emetic signal.[1]

The downstream signaling of 5-HT3 receptor activation involves the influx of cations, primarily Na+ and Ca2+, leading to neuronal depolarization. The increase in intracellular Ca2+ activates calmodulin, which in turn activates Ca2+/calmodulin-dependent protein kinase II (CaMKII). This kinase then activates the extracellular signal-regulated kinase (ERK) signaling pathway, contributing to the emetic response.

Synthesis of Azasetron

The chemical synthesis of Azasetron hydrochloride is a multi-step process starting from methyl 5-chloro-2-hydroxyl benzoic acid. The synthesis involves key steps such as nitration, reduction, and cyclization to form the benzoxazine core, followed by amidation with 3-aminoquinuclidine.

Logical Workflow for Azasetron Synthesis

The following diagram illustrates a plausible synthetic route for Azasetron, based on related benzoxazine syntheses.

Preclinical Pharmacology

In Vitro Binding Affinity

Azasetron demonstrates high affinity for the 5-HT3 receptor. Radioligand binding assays are crucial for determining the binding characteristics of antagonists like Azasetron.

Table 1: In Vitro Binding Affinity of Azasetron

| Parameter | Value | Reference |

| pKi | 9.27 | [2] |

| Ki (nM) | ~0.54 | Calculated from pKi |

| IC50 (nM) | 0.33 | [3] |

In Vivo Antiemetic Efficacy

Clinical Pharmacology and Efficacy

Azasetron has been extensively studied in clinical trials for the prevention of CINV. Its efficacy has been compared with other 5-HT3 antagonists, such as ondansetron and granisetron.

Table 2: Pharmacokinetic Properties of Azasetron

| Parameter | Value | Reference |

| Bioavailability (oral) | ~90% | [4] |

| Excretion (unmetabolized in urine) | 60-70% | [4] |

Table 3: Summary of Selected Clinical Trials of Azasetron in CINV

| Trial Design | Comparator | Patient Population | Key Efficacy Endpoint | Results | Reference |

| Randomized, crossover | Granisetron | Head and neck cancer patients receiving cisplatin | Protective rates for nausea and vomiting | Azasetron showed superior efficacy on days 3 and 4 compared to granisetron. | [5] |

| Randomized, double-blind, double-dummy | Ondansetron | Patients receiving moderately and highly emetogenic chemotherapy | Complete response (no emesis, no rescue medication) in delayed CINV (days 2-6) | Azasetron (45% complete response) was not proven to be non-inferior to ondansetron (54.5% complete response). | [6] |

| Two-treatment vs. standard bolus | Standard bolus Azasetron | Patients receiving cisplatin-containing chemotherapy | Inhibitory effect on vomiting and nausea | The two-treatment method (5 mg before and 8 hours after chemotherapy) was significantly more effective in inhibiting vomiting on days 1 and 2 compared to a single 10 mg bolus. | [7] |

| Continuous infusion vs. bolus injection | Bolus injection Azasetron | Patients receiving cisplatin-containing chemotherapy | Inhibitory effect on nausea and vomiting | Continuous infusion was significantly superior to bolus injection in inhibiting nausea on days 3 and 4 and vomiting on day 2. | [8] |

Experimental Protocols

Radioligand Binding Assay for 5-HT3 Receptor

This protocol describes a general method for determining the binding affinity of a compound like Azasetron to the 5-HT3 receptor.

Objective: To determine the inhibitory constant (Ki) of Azasetron for the 5-HT3 receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT3A receptor

-

[³H]-Granisetron (radioligand)

-

Azasetron (test compound)

-

Unlabeled granisetron (for non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters (e.g., GF/B), pre-soaked in polyethylenimine (PEI)

-

Scintillation cocktail

-

96-well plates

-

Cell harvester

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293 cells expressing the 5-HT3A receptor.

-

Homogenize cells in lysis buffer and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer. Determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add membrane preparation, [³H]-Granisetron, and binding buffer.

-

Non-specific Binding: Add membrane preparation, [³H]-Granisetron, and a high concentration of unlabeled granisetron.

-

Competitive Binding: Add membrane preparation, [³H]-Granisetron, and serial dilutions of Azasetron.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Azasetron concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow: Radioligand Binding Assay

In Vivo Antiemetic Assay (Ferret Model)

This protocol outlines a general procedure for evaluating the antiemetic efficacy of a compound like Azasetron against cisplatin-induced emesis in ferrets.

Objective: To determine the efficacy of Azasetron in reducing the number of retches and vomits induced by cisplatin.

Animals: Male ferrets.

Materials:

-

Azasetron

-

Cisplatin

-

Vehicle (e.g., saline)

-

Observation cages with video recording equipment

Procedure:

-

Acclimatization: Acclimate ferrets to the experimental environment and handling.

-

Dosing:

-

Administer Azasetron (or vehicle for control group) at various doses via a specified route (e.g., intravenously or orally) at a set time before cisplatin administration.

-

-

Emesis Induction:

-

Administer a standardized emetogenic dose of cisplatin (e.g., 5-10 mg/kg, intraperitoneally).

-

-

Observation:

-

Individually house the ferrets in observation cages and record their behavior for a defined period (e.g., 24-72 hours) to monitor for acute and delayed emesis.

-

Count the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents).

-

-

Data Analysis:

-

Compare the mean number of retches and vomits in the Azasetron-treated groups to the vehicle-treated control group.

-

Calculate the percentage inhibition of emesis for each dose of Azasetron.

-

If a dose-response relationship is observed, an ED50 value (the dose that produces 50% of the maximal antiemetic effect) can be calculated.

-

Conclusion

Azasetron is a highly effective and selective 5-HT3 receptor antagonist that has become an important therapeutic option for the prevention of chemotherapy-induced nausea and vomiting. Its development was a result of a thorough understanding of the role of the 5-HT3 receptor in the emetic pathway. This technical guide has provided a detailed overview of the key aspects of Azasetron's discovery and development, from its synthesis and mechanism of action to its preclinical and clinical evaluation. The provided data, protocols, and diagrams serve as a comprehensive resource for scientists and researchers in the field of antiemetic drug discovery and development. Further research may continue to optimize the use of Azasetron and other 5-HT3 antagonists to improve the quality of life for patients undergoing emetogenic therapies.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. CN103804373A - Synthesis process of this compound - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. [A randomized crossover comparison of azasetron and granisetron in the prophylaxis of emesis induced by chemotherapy including cisplatin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. [Clinical effect of two azasetron treatment methods against nausea and vomiting induced by anticancer drugs including CDDP] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Study on clinical effect of a continuous intravenous infusion of azasetron against nausea and vomiting induced by anticancer drugs including CDDP] - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Azasetron Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azasetron hydrochloride is a potent and highly selective serotonin 5-HT3 receptor antagonist.[1] This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy in the management of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). Detailed experimental protocols for key research assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions.

Introduction

This compound is a benzamide derivative that acts as a competitive antagonist at the 5-HT3 receptor.[2] Its primary clinical application is the prevention of nausea and vomiting associated with emetogenic cancer chemotherapy and surgical procedures.[1] By selectively blocking the action of serotonin (5-hydroxytryptamine) at 5-HT3 receptors, both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ), Azasetron effectively mitigates the emetic reflex.[3]

Mechanism of Action

Chemotherapeutic agents and surgical trauma can induce the release of serotonin from enterochromaffin cells in the gastrointestinal tract. This released serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the nucleus tractus solitarius (NTS) and the CTZ in the brainstem, ultimately triggering the vomiting reflex.

This compound competitively and selectively binds to 5-HT3 receptors, preventing the binding of serotonin and thereby inhibiting the initiation of this emetic signaling cascade.[3]

Signaling Pathway

The binding of Azasetron to the 5-HT3 receptor, a ligand-gated ion channel, prevents the conformational change that would normally be induced by serotonin. This blockade inhibits the influx of cations (primarily Na+ and Ca2+) into the neuron, thereby preventing depolarization and the propagation of the emetic signal.

Pharmacodynamics

Azasetron exhibits high affinity and selectivity for the 5-HT3 receptor. Its potent antagonistic activity is demonstrated by low nanomolar and sub-nanomolar binding affinities in radioligand binding assays.

Table 1: In Vitro Pharmacodynamic Properties of this compound

| Parameter | Value | Receptor/System | Reference |

| pKi | 9.27 | 5-HT3 Receptor | [1] |

| IC50 | 0.33 nM | 5-HT3 Receptor |

Pharmacokinetics

This compound is well-absorbed after oral administration and can also be administered intravenously.[2] A significant portion of the drug is excreted unchanged in the urine.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Route | Value | Species | Reference |

| Bioavailability | Oral | ~90% | Human | [2] |

| Excretion (unchanged) | Oral/IV | 60-70% in urine | Human | [2] |

| Cmax | Oral (10 mg) | Not explicitly found | Human | |

| Tmax | Oral (10 mg) | Not explicitly found | Human | |

| Half-life (t½) | Oral/IV | Not explicitly found | Human | |

| Volume of Distribution | IV | Not explicitly found | Human |

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in preventing both acute and delayed CINV, as well as PONV.

Chemotherapy-Induced Nausea and Vomiting (CINV)

Table 3: Efficacy of Azasetron in CINV

| Study | Chemotherapy | Treatment Arm | N | Complete Response (CR) Rate | Reference |

| Lee et al. (2014) | Moderately to Highly Emetogenic | Azasetron 10 mg (Days 2-6) | 131 | 45% (Delayed CINV) | [4][5] |

| Lee et al. (2014) | Moderately to Highly Emetogenic | Ondansetron 8 mg bid (Days 2-6) | 134 | 54.5% (Delayed CINV) | [4][5] |

| Fujii et al. (1998) | Cisplatin-based | Azasetron 10 mg/day | - | Superior to granisetron on days 3 & 4 | [6] |

Complete Response is typically defined as no emetic episodes and no use of rescue medication.

Postoperative Nausea and Vomiting (PONV)

A randomized controlled trial investigating the effect of azasetron on postoperative chronic pain after pulmonary surgery also reported on its efficacy for PONV.[7]

Table 4: Efficacy of Azasetron in PONV

| Study | Surgery Type | Treatment Arm | N | Outcome | Reference |

| Wang et al. (2024) | Pulmonary Surgery | Azasetron 20 mg in PCA | 125 | Decreased incidence of PONV on POD1 and POD2 | [7] |

| Wang et al. (2024) | Pulmonary Surgery | Control (Sufentanil in PCA) | 125 | - | [7] |

PCA: Patient-Controlled Analgesia; POD: Postoperative Day

Experimental Protocols

5-HT3 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT3 receptor.

References

- 1. Azasetron - Wikipedia [en.wikipedia.org]

- 2. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A Randomized Double-Blind, Double-Dummy, Multicenter Trial of Azasetron versus Ondansetron to Evaluate Efficacy and Safety in the Prevention of Delayed Nausea and Vomiting Induced by Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Randomized Double-Blind, Double-Dummy, Multicenter Trial of Azasetron versus Ondansetron to Evaluate Efficacy and Safety in the Prevention of Delayed Nausea and Vomiting Induced by Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [A randomized crossover comparison of azasetron and granisetron in the prophylaxis of emesis induced by chemotherapy including cisplatin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy of azasetron on postoperative chronic pain after pulmonary surgery: a randomized triple-blind controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

Azasetron Hydrochloride: An In-depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azasetron hydrochloride is a potent and selective serotonin 5-HT3 receptor antagonist, a class of drugs commonly known as "setrons." It is clinically utilized for the management of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, focusing on its molecular interactions with the 5-HT3 receptor and the downstream consequences of this interaction. This document synthesizes data from key in vitro studies, detailing experimental methodologies and presenting quantitative data to elucidate the core pharmacology of Azasetron.

Introduction: The 5-HT3 Receptor - A Ligand-Gated Ion Channel

The 5-hydroxytryptamine-3 (5-HT3) receptor is unique among serotonin receptors as it is a ligand-gated ion channel, a member of the Cys-loop superfamily of neurotransmitter receptors.[1] Upon binding of its endogenous ligand, serotonin (5-HT), the receptor undergoes a conformational change, opening a central, non-selective cation channel.[1] This allows the rapid influx of sodium (Na+), potassium (K+), and calcium (Ca2+) ions, leading to depolarization of the neuronal membrane and the initiation of an excitatory signal.[1] These receptors are strategically located in the central and peripheral nervous systems, including the chemoreceptor trigger zone (CTZ) in the brainstem and on vagal afferent nerves in the gastrointestinal tract, playing a crucial role in the emetic reflex.[2]

Molecular Mechanism of Action: Competitive Antagonism

In vitro studies have definitively characterized this compound as a competitive antagonist at the 5-HT3 receptor.[3] This means that Azasetron binds to the same site on the receptor as serotonin but does not activate the channel. By occupying the binding site, it prevents serotonin from binding and inducing the conformational change necessary for ion channel opening, thereby inhibiting the downstream signaling cascade that leads to nausea and vomiting.[2]

Binding Affinity

Radioligand binding assays are a cornerstone of in vitro pharmacology, used to determine the affinity of a compound for its receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of tissues or cells expressing the receptor. The ability of an unlabeled compound, such as Azasetron, to displace the radioligand is measured, and from this, the inhibitory constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

A key study by Miyake et al. (1995) investigated the binding affinity of Azasetron (referred to as Y-25130) for the 5-HT3 receptor in rat cerebral cortex membranes using [3H]granisetron as the radioligand.[3] The results demonstrated that Azasetron binds to the 5-HT3 receptor with high affinity.[3] Furthermore, Scatchard analysis in this study revealed that Azasetron competitively inhibited the binding of [3H]granisetron, confirming its mechanism as a competitive antagonist.[3]

Quantitative Data from In Vitro Studies

The potency of a 5-HT3 receptor antagonist is quantified by its binding affinity (Ki) and its functional inhibitory concentration (IC50). The following tables summarize the available quantitative data for this compound from in vitro studies.

Table 1: Radioligand Binding Affinity of this compound

| Compound | Radioligand | Tissue/Cell Preparation | Ki (nM) | Reference |

| Azasetron (Y-25130) | [3H]granisetron | Rat Cerebral Cortex Membranes | 0.38 ± 0.04 | Miyake et al., 1995[3] |

| Granisetron | [3H]granisetron | Rat Cerebral Cortex Membranes | 0.35 ± 0.03 | Miyake et al., 1995[3] |

| Ondansetron | [3H]granisetron | Rat Cerebral Cortex Membranes | 1.1 ± 0.1 | Miyake et al., 1995[3] |

Table 2: Functional Antagonism of this compound

| Compound | Assay Type | IC50 (nM) | Source |

| Azasetron HCl (Y-25130) | Not Specified | 0.33 | Selleckchem[4] |

Note: The IC50 value is from a commercial supplier and the specific in vitro functional assay used was not detailed.

Experimental Protocols

Radioligand Binding Assay (as per Miyake et al., 1995)

-

Objective: To determine the binding affinity (Ki) of Azasetron for the 5-HT3 receptor.

-

Tissue Preparation: Crude synaptosomal membranes were prepared from the cerebral cortices of male Wistar rats. The tissue was homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged. The resulting pellet was washed and resuspended in the assay buffer.

-

Assay Conditions:

-

Radioligand: [3H]granisetron

-

Incubation: Membrane preparations were incubated with [3H]granisetron and various concentrations of the test compound (Azasetron) in a final volume of 1 ml of 50 mM Tris-HCl buffer (pH 7.4) containing 1 mM EDTA.

-

Temperature and Duration: The incubation was carried out at 25°C for 60 minutes.

-

Separation: The reaction was terminated by rapid filtration through glass fiber filters. The filters were then washed with ice-cold buffer to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.

-

-

Data Analysis: Non-specific binding was determined in the presence of a high concentration of an unlabeled 5-HT3 antagonist. The Ki values were calculated from the IC50 values (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

General Protocol for Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure the inhibitory effect of Azasetron on 5-HT-evoked inward currents in cells expressing 5-HT3 receptors.

-

Cell Preparation: Human embryonic kidney (HEK293) cells or other suitable cell lines are stably or transiently transfected with the cDNA encoding the human 5-HT3A receptor subunit.

-

Recording:

-

The whole-cell patch-clamp technique is used to record ion currents from single cells.

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

-

Drug Application:

-

Serotonin (5-HT) is applied to the cell to evoke an inward current mediated by the 5-HT3 receptors.

-

To test for antagonism, cells are pre-incubated with varying concentrations of Azasetron before the co-application of Azasetron and serotonin.

-

-

Data Analysis: The peak amplitude of the 5-HT-evoked current is measured in the absence and presence of Azasetron. The concentration-response curve for Azasetron's inhibition of the serotonin-induced current is then plotted to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The interaction of Azasetron with the 5-HT3 receptor can be visualized through signaling pathway and experimental workflow diagrams.

Caption: Signaling pathway of 5-HT3 receptor activation and its inhibition by Azasetron.

Caption: Experimental workflows for in vitro characterization of Azasetron.

Conclusion

The in vitro mechanism of action of this compound is characterized by its high-affinity, competitive antagonism of the 5-HT3 receptor. By binding to the serotonin binding site without activating the receptor, Azasetron effectively blocks the ion channel, preventing the influx of cations and subsequent neuronal depolarization that initiates the emetic signal. Quantitative data from radioligand binding studies confirm its potent affinity for the 5-HT3 receptor, which is comparable to or greater than other first-generation "setrons." The detailed experimental protocols provided herein offer a framework for the continued in vitro investigation and characterization of Azasetron and other novel 5-HT3 receptor modulators. This in-depth understanding of its molecular mechanism is fundamental for its rational clinical use and for the development of future antiemetic therapies.

References

The Binding Affinity of Azasetron to 5-HT3 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of Azasetron to the 5-hydroxytryptamine type 3 (5-HT3) receptor. Azasetron is a potent and selective 5-HT3 receptor antagonist, a class of drugs commonly known as "setrons," which are pivotal in the management of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1] This document details the quantitative binding characteristics of Azasetron, the experimental methodologies used to determine these properties, and the underlying signaling pathways of the 5-HT3 receptor.

Quantitative Binding Affinity of Azasetron

Azasetron exhibits a high affinity for the 5-HT3 receptor, acting as a competitive antagonist.[1] Its binding affinity has been quantified using various in vitro assays, with the resulting data demonstrating its potency. The key parameters used to describe the binding affinity are the pKi, Ki, and IC50 values.

The pKi value for Azasetron's binding to the 5-HT3 receptor is reported to be 9.27. The IC50 value, which represents the concentration of the drug that inhibits 50% of the specific binding of a radioligand, has been determined to be 0.33 nM.

For comparative purposes, the binding affinities of Azasetron and other notable 5-HT3 receptor antagonists are summarized in the table below.

| Compound | pKi | Ki (nM) | IC50 (nM) | Receptor Subtype |

| Azasetron | 9.27 | 0.33 | 5-HT3 | |

| Granisetron | 0.9 | 5-HT3 | ||

| Ondansetron | 2.9 | 5-HT3 | ||

| Palonosetron | 0.17 | 5-HT3 | ||

| Tropisetron | 70.1 | 5-HT3 | ||

| Ramosetron | 0.091 | 5-HT3 |

Note: The table compiles data from various sources. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of Azasetron to the 5-HT3 receptor is typically determined using a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (Azasetron) to displace a radioactively labeled ligand that is known to bind with high affinity to the 5-HT3 receptor.

Materials and Reagents

-

Cell Membranes: Membranes prepared from cell lines stably expressing the human 5-HT3A receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A tritiated 5-HT3 receptor antagonist with high affinity, such as [³H]-Granisetron or [³H]-GR65630.[2]

-

Test Compound: Azasetron hydrochloride.

-

Non-specific Binding Control: A high concentration of a known 5-HT3 antagonist (e.g., 10 µM Granisetron) to determine non-specific binding.[3]

-

Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[3]

-

Wash Buffer: Ice-cold binding buffer.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B), pre-treated with a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[3]

Cell Membrane Preparation

-

Cell Culture: Culture cells stably expressing the human 5-HT3A receptor to confluency.

-

Harvesting: Harvest the cells by scraping and centrifuge at a low speed (e.g., 1,000 x g for 5 minutes at 4°C) to pellet the cells.[3]

-

Lysis: Resuspend the cell pellet in ice-cold lysis buffer and homogenize using a Dounce homogenizer or sonicator.[4]

-

Centrifugation: Centrifuge the homogenate at a high speed (e.g., 40,000 x g for 20-30 minutes at 4°C) to pellet the cell membranes.[3][4]

-

Washing: Wash the membrane pellet by resuspending in ice-cold wash buffer and repeating the high-speed centrifugation.

-

Final Preparation: Resuspend the final membrane pellet in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay). Store the membrane preparations at -80°C until use.[3]

Assay Procedure

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Contains cell membranes, radioligand, and binding buffer.[3]

-

Non-specific Binding (NSB): Contains cell membranes, radioligand, and a high concentration of an unlabeled 5-HT3 antagonist.[3]

-

Competitive Binding: Contains cell membranes, radioligand, and serial dilutions of Azasetron.[3]

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[3][4]

-

Filtration: Terminate the incubation by rapid vacuum filtration through the pre-treated glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[3]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[3]

-

Quantification: Place the dried filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[3]

Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding (cpm) from the total binding (cpm) and the competitive binding (cpm) for each concentration of Azasetron.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the Azasetron concentration.

-

Determine IC50: Fit the data using a non-linear regression model to determine the IC50 value, which is the concentration of Azasetron that displaces 50% of the specifically bound radioligand.

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Signaling Pathways and Experimental Workflows

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily.[5] Unlike other serotonin receptors that are G-protein coupled, the activation of the 5-HT3 receptor leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization.[3][5]

Caption: 5-HT3 Receptor Signaling Cascade.

Radioligand Binding Assay Workflow

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound like Azasetron.

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of Azasetron's Antagonism

Azasetron acts as a competitive antagonist at the 5-HT3 receptor. This means it binds to the same site as the endogenous ligand, serotonin, but does not activate the receptor. By occupying the binding site, it prevents serotonin from binding and initiating the signaling cascade that leads to nausea and vomiting.

Caption: Competitive antagonism of Azasetron at the 5-HT3 receptor.

References

An In-depth Technical Guide to Azasetron Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azasetron hydrochloride, a potent and selective 5-HT₃ receptor antagonist. The information presented herein is intended for research, scientific, and drug development applications, and includes key molecular data, pharmacological profiles, and detailed experimental methodologies.

Core Molecular and Physical Properties

This compound is the hydrochloride salt of Azasetron, a compound belonging to the benzoxazine class of molecules. It is utilized clinically as an antiemetic agent to counteract nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.

Chemical Structure and Formula

| Attribute | Azasetron (Base) | This compound |

| Molecular Formula | C₁₇H₂₀ClN₃O₃[1] | C₁₇H₂₁Cl₂N₃O₃ |

| Molecular Weight | 349.82 g/mol [1] | 386.27 g/mol |

| IUPAC Name | N-(1-azabicyclo[2.2.2]octan-8-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide | N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride |

| CAS Number | 123040-69-7 | 123040-16-4 |

Pharmacology and Mechanism of Action

This compound functions as a highly selective antagonist of the 5-hydroxytryptamine type 3 (5-HT₃) receptor. Its antiemetic properties are derived from its ability to block the action of serotonin (5-HT) at these receptors, both peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[2][3]

Chemotherapeutic agents and radiation can cause damage to enterochromaffin cells in the small intestine, leading to a significant release of serotonin. This released serotonin then activates 5-HT₃ receptors on vagal afferent nerves, initiating an emetic signal to the vomiting center in the brainstem.[2] this compound competitively binds to these 5-HT₃ receptors, thereby preventing serotonin-induced depolarization of these neurons and blocking the transmission of the emetic signal.[2]

Pharmacodynamics

The potency of Azasetron is highlighted by its high binding affinity for the 5-HT₃ receptor.

| Parameter | Value | Reference |

| pKi | 9.27 | [1] |

| IC₅₀ | 0.33 nM |

Pharmacokinetics

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~90%[4] | |

| Excretion | 60-70% excreted unchanged in urine[4] | |

| Metabolism | Hepatic, involving cytochrome P450 enzymes[2] | |

| Administration Routes | Oral, Intravenous[1] |

Signaling Pathway

The primary signaling pathway affected by this compound is the direct ligand-gated ion channel activity of the 5-HT₃ receptor. By blocking serotonin binding, Azasetron prevents the conformational change in the receptor that would otherwise open the ion channel and allow for the influx of cations (primarily Na⁺ and K⁺), which leads to neuronal depolarization and the propagation of the emetic signal.

Caption: Mechanism of action of this compound in preventing emesis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound.

Synthesis Workflow

While a detailed, step-by-step synthesis protocol is proprietary, a general synthesis route for this compound has been reported, starting from methyl 5-chloro-2-hydroxyl benzoic acid and proceeding through a nine-step reaction sequence that includes nitration and reduction steps.

Caption: General synthesis workflow for this compound.

5-HT₃ Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound for the 5-HT₃ receptor.[2][3][4]

Materials:

-

Receptor Source: Membrane preparations from HEK293 cells stably expressing the human 5-HT₃A receptor.

-

Radioligand: [³H]-Granisetron or other suitable high-affinity 5-HT₃ receptor antagonist radioligand.

-

Test Compound: this compound.

-

Non-specific Binding Control: 10 µM unlabeled granisetron.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Equipment: 96-well plates, filtration apparatus (cell harvester) with glass fiber filters (GF/B or GF/C), scintillation counter, scintillation cocktail.

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293 cells expressing the 5-HT₃A receptor.

-

Homogenize cells in ice-cold lysis buffer and centrifuge to remove nuclei and debris.

-

Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g).

-

Wash and resuspend the membrane pellet in assay buffer to a final protein concentration of 100-200 µg/mL.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with a serial dilution of this compound.

-

Total Binding: Add 50 µL assay buffer, 50 µL of [³H]-Granisetron (at a concentration near its Kd), and 100 µL of the membrane preparation.

-

Non-specific Binding: Add 50 µL of 10 µM unlabeled granisetron, 50 µL of [³H]-Granisetron, and 100 µL of the membrane preparation.

-

Competitive Binding: Add 50 µL of each concentration of this compound, 50 µL of [³H]-Granisetron, and 100 µL of the membrane preparation.

-

Incubate the plate at room temperature for 60 minutes to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for a 5-HT₃ receptor competitive binding assay.

In Vivo Antiemetic Efficacy Study (Cisplatin-Induced Emesis in Ferrets)

This protocol outlines a widely used animal model to assess the antiemetic efficacy of compounds like this compound.[5][6][7]

Animals:

-

Male ferrets, weighing approximately 1-1.5 kg.

Materials:

-

This compound solution for injection.

-

Cisplatin solution for injection.

-

Vehicle control (e.g., saline).

-

Observation cages.

Procedure:

-

Acclimation: Acclimate ferrets to the observation cages for several days before the experiment.

-

Dosing:

-

Fast the animals overnight with free access to water.

-

Administer this compound or vehicle intravenously or orally at the desired dose and pretreatment time (e.g., 30 minutes before cisplatin).

-

Administer a high dose of cisplatin (e.g., 10 mg/kg, i.v. or i.p.) to induce a consistent emetic response.

-

-

Observation:

-

Immediately after cisplatin administration, place the ferrets in individual observation cages.

-

Observe the animals continuously for a period of 4-6 hours for emetic episodes (retching and vomiting).

-

Record the latency to the first emetic episode, the total number of retches, and the total number of vomits for each animal.

-

-

Data Analysis:

-

Compare the emetic parameters (latency, number of retches, number of vomits) between the this compound-treated groups and the vehicle control group.

-

Use appropriate statistical tests (e.g., ANOVA, Mann-Whitney U test) to determine the significance of any antiemetic effects.

-

Caption: Workflow for an in vivo antiemetic efficacy study in ferrets.

Analytical Quantification by HPLC-DAD

This protocol describes a High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the simultaneous quantification of this compound and other antiemetic agents in infusion samples.

Instrumentation and Conditions:

-

HPLC System: With a diode array detector.

-

Column: Phenomenex C18 (4.6 mm × 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile : 50 mM KH₂PO₄ buffer : Triethylamine (25:74:1, v/v), pH adjusted to 4.0.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 307 nm for Azasetron.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound reference standard in an appropriate solvent (e.g., deionized water).

-

Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve over the desired concentration range.

-

-

Sample Preparation:

-

Dilute the infusion sample containing this compound with the mobile phase to a concentration within the linear range of the calibration curve.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions and the sample solution into the chromatograph.

-

Record the chromatograms and integrate the peak area for Azasetron.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Caption: Workflow for HPLC-DAD quantification of this compound.

References

- 1. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. scilit.com [scilit.com]

- 6. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]

- 7. Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment | Laboratory Animals for Science [labanimalsjournal.ru]

Chemical and physical properties of Azasetron hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azasetron hydrochloride is a potent and selective serotonin 5-HT3 receptor antagonist, primarily utilized as an antiemetic agent to counteract nausea and vomiting, particularly in the context of chemotherapy and radiotherapy. Its efficacy is rooted in its specific interaction with 5-HT3 receptors, which are ligand-gated ion channels. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in the tables below.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride | [1] |

| Molecular Formula | C₁₇H₂₀ClN₃O₃·HCl | [1] |

| Molecular Weight | 386.27 g/mol | [1] |

| CAS Number | 123040-16-4 | [1] |

| pKi | 9.27 (for 5-HT3 receptor) | [2] |

| pKa | Data not available in searched literature. |

Physical Properties

| Property | Value | Reference |

| Melting Point | 301-303 °C | [3] |

| Solubility | ||

| Water | 10 mM (Sonication is recommended) | [1] |

| DMSO | Insoluble | [1] |

| Ethanol | Data not available in searched literature. | |

| Methanol | Data not available in searched literature. | |

| Appearance | White to beige crystalline powder | [3] |

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of the 5-HT3 receptor.[2] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (5-hydroxytryptamine) leads to a rapid influx of cations (primarily Na⁺ and Ca²⁺), resulting in neuronal depolarization.[4] In the context of emesis induced by chemotherapy, serotonin is released from enterochromaffin cells in the gastrointestinal tract, activating 5-HT3 receptors on vagal afferent nerves, which initiates the vomiting reflex.[5][6][7]

By competitively blocking the 5-HT3 receptor, this compound prevents the binding of serotonin and the subsequent downstream signaling cascade that leads to nausea and vomiting.[5][6] The binding of Azasetron to the receptor does not elicit an intracellular response, thereby inhibiting the excitatory effects of serotonin.

The downstream signaling pathway following 5-HT3 receptor activation, which is inhibited by Azasetron, involves an increase in intracellular calcium concentration. This calcium influx can then activate calcium-dependent signaling molecules such as Calmodulin-dependent kinase II (CaMKII) and subsequently the Extracellular signal-regulated kinase (ERK) 1/2 pathway.[8]

References

- 1. This compound | 5-HT Receptor | TargetMol [targetmol.com]

- 2. Azasetron - Wikipedia [en.wikipedia.org]

- 3. ICH Q6A Specifications by Chandra Mohan | PPTX [slideshare.net]

- 4. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 5. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 6. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 7. Selectivity of 5-HT3 receptor antagonists and anti-emetic mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Pharmacokinetics of Azasetron Hydrochloride in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azasetron hydrochloride is a potent and selective 5-HT3 receptor antagonist used for the prevention of nausea and vomiting induced by chemotherapy. A thorough understanding of its pharmacokinetic profile in preclinical animal models is paramount for the prediction of its safety and efficacy in humans. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on preclinical species. While specific quantitative pharmacokinetic data for azasetron in common preclinical models (rats, dogs, and monkeys) is not extensively available in the public domain, this guide synthesizes the known properties of azasetron and leverages data from the structurally and mechanistically similar 5-HT3 antagonist, ondansetron, to provide illustrative examples and a framework for preclinical evaluation.

Introduction

Azasetron is a benzamide derivative that acts as a selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. Its primary clinical application is in the management of emesis associated with cancer chemotherapy. Preclinical pharmacokinetic studies are essential to characterize the ADME properties of a drug candidate, providing critical data to inform dose selection, predict human pharmacokinetics, and assess potential safety margins. This document outlines the key aspects of azasetron's pharmacokinetics in preclinical models, including experimental protocols, data interpretation, and bioanalytical methodologies.

General Pharmacokinetic Profile of Azasetron

Published literature indicates that azasetron exhibits high bioavailability and is primarily cleared by renal excretion of the unchanged drug.

-

Bioavailability: The oral bioavailability of azasetron is reported to be approximately 90%.

-

Elimination: Following both intravenous and oral administration, approximately 60-70% of the administered dose is excreted in the urine as the unmetabolized parent drug. This suggests that metabolism plays a less significant role in the overall elimination of azasetron compared to renal clearance.

Quantitative Pharmacokinetic Data (Illustrative)

Due to the limited availability of specific quantitative pharmacokinetic data for azasetron in preclinical species, the following tables present representative data for the 5-HT3 antagonist ondansetron in rats and dogs. These values are intended to serve as a guide for the expected pharmacokinetic profile of a compound in this class.

Table 1: Illustrative Intravenous Pharmacokinetic Parameters of a 5-HT3 Antagonist (Ondansetron) in Preclinical Models

| Species | Dose (mg/kg) | Cmax (ng/mL) | t½ (h) | AUC (ng·h/mL) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |

| Rat | 1.0 | - | - | - | - | - |

| Dog | 0.5 | 214 | 1.9 | 463 (AUC0-8h) | - | - |

| 1.0 | 541 | 1.6 | 1057 (AUC0-8h) | - | - |

Data for ondansetron in dogs from Sotelo et al., 2022. Cmax and AUC in dogs represent mean values. t½ is the calculated half-life.

Table 2: Illustrative Oral Pharmacokinetic Parameters of a 5-HT3 Antagonist (Ondansetron) in Preclinical Models

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | Bioavailability (%) |

| Rat | - | 58 ± 3.4 | 2 ± 0.2 | - | 259.4 ± 57.7 | ~4 |

| Dog | 0.7-0.9 | 11.5 ± 10.0 | 1.1 ± 0.8 | 1.3 ± 0.7 | 15.9 ± 14.7 | <10 |

Data for ondansetron in rats from Salih & Al-Akkam, 2022, and in dogs from Baek et al., 2014. Values are presented as mean ± standard deviation where available.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the generation of reliable and reproducible pharmacokinetic data.

Animal Models

-

Species and Strain: Common preclinical species for pharmacokinetic studies include Sprague-Dawley or Wistar rats, Beagle dogs, and Cynomolgus or Rhesus monkeys.

-

Animal Husbandry: Animals should be housed in controlled environmental conditions (temperature, humidity, and light/dark cycle) with ad libitum access to food and water, unless fasting is required for the study design.

-

Acclimation: A suitable acclimation period (typically one week) is necessary before the commencement of any experimental procedures.

Drug Administration

-

Formulation: this compound is typically formulated as a solution for intravenous administration and as a solution or suspension for oral gavage. The vehicle used should be well-tolerated and should not interfere with the absorption or analysis of the drug.

-

Dose Selection: Doses for pharmacokinetic studies are selected based on anticipated therapeutic doses and data from toxicology studies.

-

Routes of Administration:

-

Intravenous (IV): Administered as a bolus injection or a short infusion, typically into a cannulated vein (e.g., jugular vein in rats, cephalic vein in dogs).

-

Oral (PO): Administered via oral gavage for rodents or in a capsule for larger animals like dogs and monkeys.

-

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dose. The sampling schedule should be designed to adequately characterize the absorption, distribution, and elimination phases. For IV administration, early time points are critical to define the distribution phase. For oral administration, frequent sampling around the expected Tmax is necessary.

-

Sample Processing: Blood samples are collected into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.

Bioanalytical Method

A validated bioanalytical method is essential for the accurate quantification of azasetron in plasma samples.

-

Methodology: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.

-

Sample Preparation: A sample extraction procedure, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, is employed to remove interfering substances from the plasma matrix.

-

Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters including accuracy, precision, selectivity, sensitivity, recovery, matrix effects, and stability.

Data Analysis and Visualization

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

Pharmacokinetic Parameters

Key parameters include:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

t½ (Half-life): The time required for the plasma concentration to decrease by half.

-

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

-

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

-

Bioavailability (F%): The fraction of the orally administered dose that reaches the systemic circulation.

Visualizations

Visual representations are crucial for understanding experimental workflows and logical relationships.

Metabolism and Plasma Protein Binding

While azasetron is primarily cleared renally, understanding its metabolic profile and protein binding characteristics is important.

-